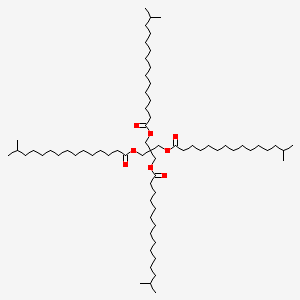
Pentaerythritol tetraisopalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol tetraisopalmitate is an ester derived from pentaerythritol and isopalmitic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. This compound is valued for its ability to provide a cushiony feel, high gloss, and water resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaerythritol tetraisopalmitate is synthesized through the esterification of pentaerythritol with isopalmitic acid. The reaction typically involves heating pentaerythritol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isopalmitic acid, are mixed in large reactors with catalysts. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction is complete, the product is purified using techniques such as vacuum distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tetraisopalmitate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Pentaerythritol and isopalmitic acid in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into pentaerythritol and isopalmitic acid.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and specific conditions such as elevated temperatures or pressures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pentaerythritol and isopalmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents and conditions used.
Scientific Research Applications
Pentaerythritol tetraisopalmitate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, providing a smooth and silky texture to skin and hair care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.
Polymer Industry: Used as a plasticizer and stabilizer in the production of various polymers, improving their flexibility and thermal stability.
Mechanism of Action
Pentaerythritol tetraisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin or hair surface, reducing water loss and providing a smooth, non-greasy feel. The molecular structure of this compound allows it to interact with the lipid layers of the skin, enhancing its moisturizing and protective effects .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound used in military applications.
Pentaerythritol tetraoleate: Used as a lubricant and plasticizer.
Pentaerythritol tetrastearate: Employed in cosmetics and personal care products as an emollient and thickening agent.
Uniqueness
Pentaerythritol tetraisopalmitate is unique due to its specific combination of pentaerythritol and isopalmitic acid, which provides a balance of excellent emollient properties, high gloss, and water resistance. This makes it particularly valuable in cosmetic formulations where these attributes are desired .
Properties
CAS No. |
68957-81-3 |
|---|---|
Molecular Formula |
C69H132O8 |
Molecular Weight |
1089.8 g/mol |
IUPAC Name |
[3-(14-methylpentadecanoyloxy)-2,2-bis(14-methylpentadecanoyloxymethyl)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C69H132O8/c1-61(2)49-41-33-25-17-9-13-21-29-37-45-53-65(70)74-57-69(58-75-66(71)54-46-38-30-22-14-10-18-26-34-42-50-62(3)4,59-76-67(72)55-47-39-31-23-15-11-19-27-35-43-51-63(5)6)60-77-68(73)56-48-40-32-24-16-12-20-28-36-44-52-64(7)8/h61-64H,9-60H2,1-8H3 |
InChI Key |
SBSKDQAYPPMLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


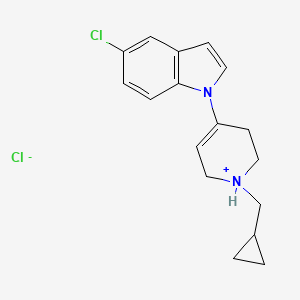
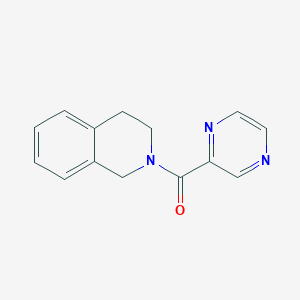
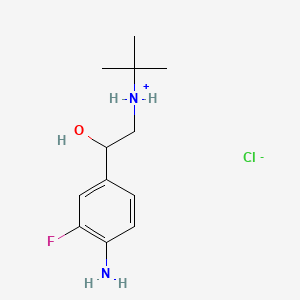
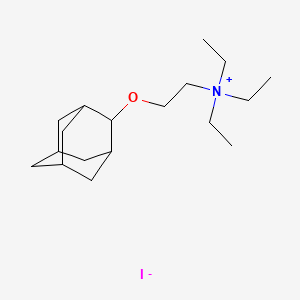
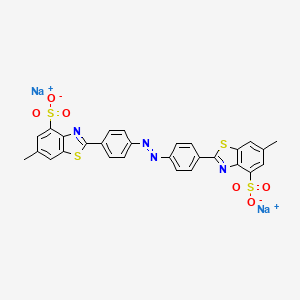
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)

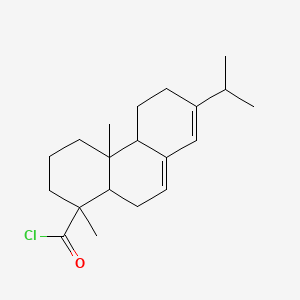

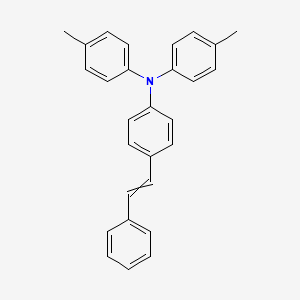
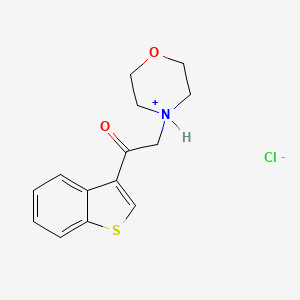
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
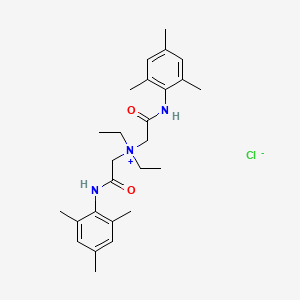
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
